4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a unique structure that combines anthracene, triazole, and hydrosulfide groups
Preparation Methods
The synthesis of 4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur compounds.
Scientific Research Applications
4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The anthracene moiety is known for its ability to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. The triazole ring can interact with various enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
4-((9-Anthrylmethylene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide can be compared with other similar compounds, such as:
4-((9-Anthrylmethylene)amino)-5-(4-methyl-phenyl)-4H-1,2,4-triazol-3-YL hydrosulfide: This compound has a similar structure but with a methyl-phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
4-((9-Anthrylmethylene)amino)-5-(4-fluoro-phenyl)-4H-1,2,4-triazol-3-YL hydrosulfide: The presence of a fluoro-phenyl group introduces unique electronic properties, making it useful in different applications.
Properties
Molecular Formula |
C23H22N4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H22N4S/c28-23-26-25-22(16-8-2-1-3-9-16)27(23)24-15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h4-7,10-16H,1-3,8-9H2,(H,26,28)/b24-15+ |
InChI Key |
TXGKXBYXNQLSSL-BUVRLJJBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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